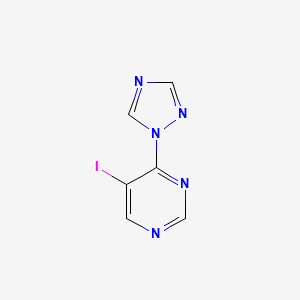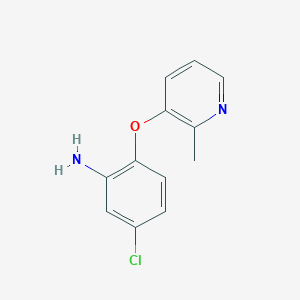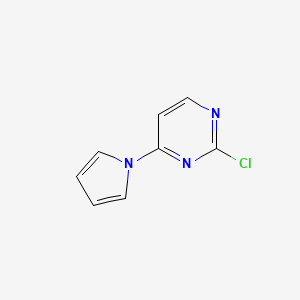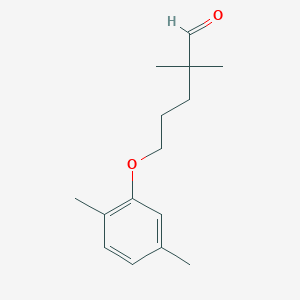
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal is an organic compound known for its unique chemical structure and properties It is a derivative of phenoxy compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal typically involves a multi-step process. One common method includes the O-alkylation of 2,5-dimethylphenol with an appropriate alkylating agent, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, in the presence of a base like sodium hydride. This reaction is usually carried out in a polar aprotic solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst
Major Products
Oxidation: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.
Reduction: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanol.
Substitution: Various substituted phenoxy derivatives
科学的研究の応用
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hyperlipidemia and other lipid disorders
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal involves its interaction with specific molecular targets and pathways. In the context of its use as a lipid-regulating agent, it activates peroxisome proliferator-activated receptors (PPARs), particularly the PPARα isoform. This activation leads to the modulation of lipid metabolism, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) levels .
類似化合物との比較
Similar Compounds
Gemfibrozil: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid, known for its lipid-lowering effects
Clofibrate: Another fibrate compound used to treat hyperlipidemia
Uniqueness
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal is unique due to its specific chemical structure, which allows for targeted interactions with PPARs. This specificity makes it a valuable compound in the development of lipid-regulating drugs and other therapeutic agents .
特性
CAS番号 |
39938-97-1 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
5-(2,5-dimethylphenoxy)-2,2-dimethylpentanal |
InChI |
InChI=1S/C15H22O2/c1-12-6-7-13(2)14(10-12)17-9-5-8-15(3,4)11-16/h6-7,10-11H,5,8-9H2,1-4H3 |
InChIキー |
RKXNISLDHPNUAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


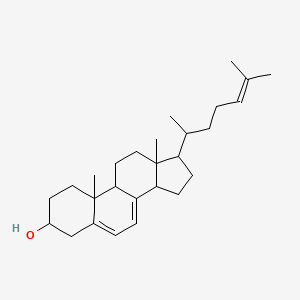
![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
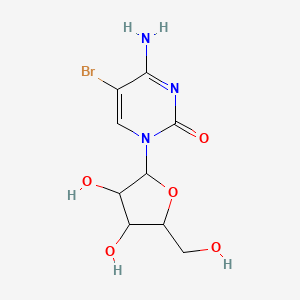
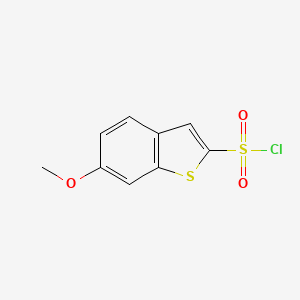
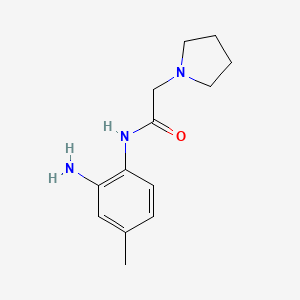
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
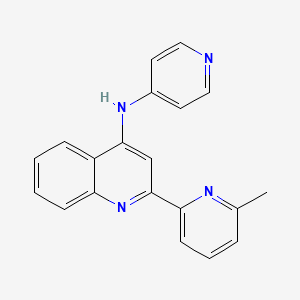
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
![tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13886538.png)
![(4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B13886540.png)
![Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate](/img/structure/B13886541.png)
